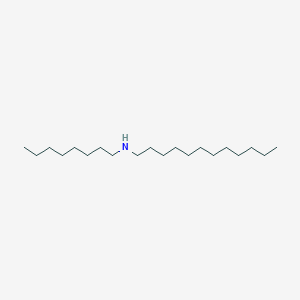
N-octyldodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-octyldodecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides . One common method is the nucleophilic substitution reaction where an alkyl halide reacts with ammonia or a primary amine to form the desired amine . For example: [ \text{R-X} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HX} ] where R represents the long alkyl chain and X is the halide.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of high-pressure reactors and catalysts to enhance the reaction rate and yield . The process often includes purification steps like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-octyldodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or amides under specific conditions.
Reduction: Reduction reactions can convert the amine to corresponding hydrocarbons or other reduced forms.
Substitution: The amine can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution can produce various alkylated derivatives .
Scientific Research Applications
N-octyldodecan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-octyldodecan-1-amine involves its interaction with biological membranes and proteins. The long hydrophobic chain allows it to embed within lipid bilayers, affecting membrane fluidity and permeability . It can also interact with proteins, potentially altering their structure and function . These interactions are crucial for its applications in drug delivery and membrane studies.
Comparison with Similar Compounds
N-dodecylamine: Similar in structure but with a shorter alkyl chain.
N-hexadecylamine: Has a longer alkyl chain, leading to different physical properties.
N-octylamine: Much shorter chain, resulting in different solubility and reactivity.
Uniqueness: N-octyldodecan-1-amine’s unique combination of a long hydrophobic chain and an amine group makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments . Its balance of hydrophobicity and reactivity distinguishes it from other fatty amines.
Properties
CAS No. |
85075-89-4 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-octyldodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-12-13-14-16-18-20-21-19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
VHZRRQKKHDNLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




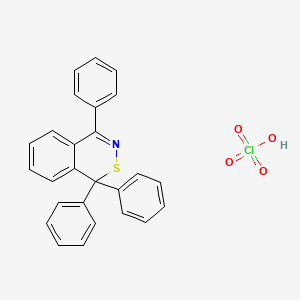
![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
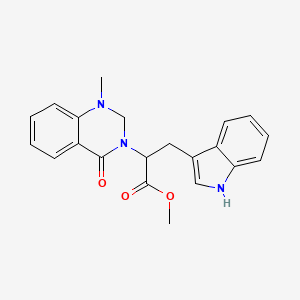

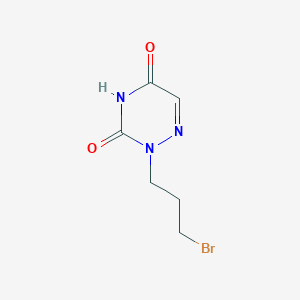

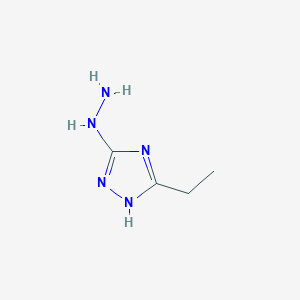
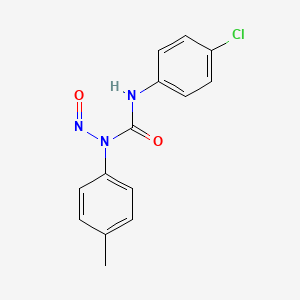
![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
